molecular formula C11H9NO4 B8299729 1-methylindole-2,7-dicarboxylic Acid

1-methylindole-2,7-dicarboxylic Acid

Cat. No.: B8299729
M. Wt: 219.19 g/mol
InChI Key: KBNCQPKNWVPFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Indole (B1671886) Derivatives in Contemporary Chemical Research

The indole framework, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. sci-hub.senih.gov This scaffold is not merely a synthetic curiosity; it is a recurring motif in a vast array of natural products and pharmacologically active molecules. sci-hub.se Tryptophan, an essential amino acid, features an indole ring, making it a biosynthetic precursor to a multitude of secondary metabolites with diverse biological functions. combichemistry.com

In medicinal chemistry, indole derivatives are recognized for their broad therapeutic potential, exhibiting activities that span anticancer, anti-inflammatory, antimicrobial, and antiviral applications. chemicalbook.comnih.gov The versatility of the indole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's electronic and steric properties to achieve desired biological effects. nih.govchemimpex.com For instance, researchers have developed numerous indole-based compounds as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) and as antagonists for various receptors. sigmaaldrich.com The structural rigidity and electron-rich nature of the indole nucleus make it an excellent scaffold for designing molecules that can interact with high specificity with biological targets. chemicalbook.com

Fundamental Role of Dicarboxylic Acid Functionalities in Organic Synthesis and Material Science

Dicarboxylic acids are organic compounds that feature two carboxylic acid (-COOH) functional groups. scbt.com This dual functionality makes them exceptionally versatile building blocks in both organic synthesis and material science. sigmaaldrich.com In synthesis, the two carboxyl groups can undergo a wide range of chemical transformations, either simultaneously or sequentially. They can be converted into more reactive derivatives like acid chlorides or anhydrides, which are precursors to esters, amides, and other functional groups. sigmaaldrich.com

This reactivity is fundamental to the creation of polymers. For example, the reaction of dicarboxylic acids with diols forms polyesters, while their reaction with diamines produces polyamides, such as nylon. sigmaaldrich.comrsc.org The spacing and orientation of the two acid groups influence the properties of the resulting polymer.

In material science, dicarboxylic acids are crucial for designing functional surfaces and advanced materials. nih.gov They can act as linkers in the formation of metal-organic frameworks (MOFs) and can ionically cross-link polymers like chitosan (B1678972) to enhance material properties such as tensile strength and water uptake. sigmaaldrich.com The presence of two carboxyl groups allows these molecules to bridge different polymer chains or metal centers, creating robust and functional networks. sigmaaldrich.com

Evolution of Research on Indole Carboxylic Acid Derivatives: A Historical Perspective

Research into indole derivatives has a rich history, dating back to the isolation and study of naturally occurring alkaloids. Early work focused on understanding the structure and activity of complex molecules like reserpine, an indole alkaloid used for its antihypertensive properties. chemicalbook.com The development of synthetic methodologies, such as the Fischer indole synthesis, provided chemists with the tools to create a wide variety of substituted indoles, including those bearing carboxylic acid groups.

The study of indole carboxylic acids themselves has evolved significantly. Early publications, such as those from the mid-20th century, laid the groundwork for understanding their synthesis and basic reactions. Over time, the focus has shifted towards their application in drug discovery and materials. For example, indole-2-carboxylic acid derivatives have been investigated as inhibitors for enzymes like HIV-1 integrase and as selective antagonists for biological receptors. nih.gov More recent research has explored their use as dual inhibitors of IDO1 and TDO, enzymes implicated in cancer immune evasion, highlighting the continued relevance of this compound class in addressing contemporary medical challenges. sci-hub.se This progression from fundamental synthesis to targeted therapeutic design illustrates the enduring importance of the indole carboxylic acid scaffold in scientific advancement.

Data on Related Indole Carboxylic Acids

Due to the lack of specific experimental data for 1-methylindole-2,7-dicarboxylic acid, the following tables present information for structurally related and well-documented monocarboxylic acid derivatives to provide a comparative context.

Table 1: Physicochemical Properties of Related 1-Methylindole (B147185) Carboxylic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1-Methylindole-2-carboxylic acid16136-58-6C₁₀H₉NO₂175.18212-213 sigmaaldrich.com
1-Methylindole-3-carboxylic acid32387-21-6C₁₀H₉NO₂175.18197-200
7-Methyl-1H-indole-2-carboxylic acid18474-60-7C₁₀H₉NO₂175.18Not specified

Data sourced from publicly available chemical supplier and database information. nih.govsigmaaldrich.com

Table 2: Applications of Related Indole Carboxylic Acids in Synthesis

Compound NameApplication
1-Methylindole-2-carboxylic acid Reactant for preparing keto-indoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. sigmaaldrich.com
Reactant for synthesizing potential antitumor agents via amide coupling reactions. sigmaaldrich.com
Reactant for preparing α-ketoamides as cathepsin S inhibitors. sigmaaldrich.com
1-Methylindole-3-carboxylic acid Reactant for preparing analogs of PKC inhibitors.
Reactant for preparing Cdc7 kinase inhibitors and antiproliferative agents.
Reactant for preparing EphB3 receptor tyrosine kinase inhibitors.

This table illustrates the role of similar compounds as versatile starting materials in medicinal chemistry research. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

1-methylindole-2,7-dicarboxylic acid

InChI

InChI=1S/C11H9NO4/c1-12-8(11(15)16)5-6-3-2-4-7(9(6)12)10(13)14/h2-5H,1H3,(H,13,14)(H,15,16)

InChI Key

KBNCQPKNWVPFCY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C(=CC=C2)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis Methodologies for 1 Methylindole 2,7 Dicarboxylic Acid

Retrosynthetic Strategies and Key Precursors

A logical retrosynthetic analysis of 1-methylindole-2,7-dicarboxylic acid points toward the construction of the indole (B1671886) ring as the key strategic transformation. The Reissert indole synthesis provides a foundational pathway for forming the indole-2-carboxylic acid moiety. This method classically involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization. wikipedia.orgdrugfuture.com

Utilization of Nitrotoluene and Diethyl Oxalate as Starting Materials

The synthesis of the target molecule via a Reissert-type strategy necessitates a specifically substituted nitrotoluene precursor to install the carboxylic acid at the C-7 position. A plausible starting material would be a derivative of 2-methyl-3-nitrotoluene where the additional substituent can be converted to a carboxylic acid, such as 2-methyl-3-nitrobenzonitrile.

The initial step is a base-catalyzed condensation reaction between the substituted o-nitrotoluene and diethyl oxalate. researchgate.net This Claisen condensation forms the carbon framework of what will become the pyrrole (B145914) ring of the indole nucleus. The reaction is typically promoted by a strong base like potassium ethoxide or sodium ethoxide. wikipedia.org The resulting intermediate is an ethyl pyruvate (B1213749) derivative, which is the direct precursor for the subsequent cyclization step.

Table 1: Key Precursors and Intermediates in Reissert-Type Synthesis

Precursor / IntermediateRole in Synthesis
Substituted o-NitrotolueneProvides the benzene (B151609) ring and the foundation for the C-7 substituent.
Diethyl OxalateReacts with the methyl group of nitrotoluene to form the keto-ester side chain.
Ethyl o-nitrophenylpyruvate derivativeThe key intermediate formed after the initial condensation reaction.

Condensation Reaction Mechanisms

The conversion of the ethyl o-nitrophenylpyruvate intermediate into the indole ring is achieved through a reductive cyclization. This process involves the reduction of the nitro group to an amine, which then spontaneously undergoes an intramolecular condensation with the adjacent ketone to form the heterocyclic ring. researchgate.net While various reducing agents can be used, specific catalytic systems have been developed to optimize this transformation.

Catalytic Role of Ferrous Hydroxide (B78521) in Reaction Optimization

An effective method for the reductive cyclization step employs ferrous hydroxide as a catalyst. google.com This approach is noted for its mild reaction conditions and simplified product work-up compared to other reduction methods that can produce significant waste, such as those using iron mud. tandfonline.com Ferrous hydroxide facilitates the reduction of the nitro group, enabling the subsequent cyclization to proceed efficiently. google.com

Subsequent Reduction with Hydrazine (B178648) Hydrate (B1144303)

In the ferrous hydroxide-catalyzed system, hydrazine hydrate serves as the primary reducing agent. google.com The reaction involves adding the intermediate from the initial condensation to an alkaline solution, followed by the addition of an aqueous solution of hydrazine hydrate. The mixture is heated to promote the reduction and cyclization, which typically proceeds over a few hours. google.com This method provides a practical and scalable route to the indole-2-carboxylic acid core. tandfonline.com

Table 2: Reagents for Reductive Cyclization

ReagentFunction
Ferrous HydroxideCatalyst for the reduction of the nitro group.
Hydrazine HydrateReducing agent that converts the nitro group to an amine.
Alkaline SolutionProvides the necessary basic medium for the reaction.

Multi-Step Synthetic Pathways to Indole Dicarboxylic Acids

Beyond the Reissert synthesis, other foundational methods for indole ring formation are crucial in the broader context of heterocyclic chemistry. These alternative pathways offer different strategic advantages for accessing diverse indole structures.

Cyclization Approaches for Indole Ring Formation (e.g., Fischer Indolization for related compounds)

The Fischer indole synthesis, discovered in 1883, is one of the most widely used methods for preparing indoles. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgalfa-chemistry.com

The mechanism proceeds through several key steps:

Hydrazone Formation: An arylhydrazine reacts with an aldehyde or ketone to form an arylhydrazone.

Tautomerization: The hydrazone isomerizes to its enamine tautomer.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a rearrangement that breaks the weak N-N bond and forms a new C-C bond.

Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates a molecule of ammonia, leading to the formation of the aromatic indole ring. wikipedia.org

Notably, the first application of this reaction by Fischer and Jourdan involved treating pyruvic acid 1-methylphenylhydrazone with an acid catalyst to generate 1-methylindole-2-carboxylic acid, a structure closely related to the target compound of this article. alfa-chemistry.comthermofisher.com This highlights the Fischer synthesis as a powerful and historically significant alternative for constructing N-methylated indole-2-carboxylic acid derivatives.

Hydrolysis-Mediated Routes from Activated Indole Intermediates

The synthesis of this compound can be effectively achieved through the hydrolysis of corresponding activated indole intermediates, most commonly the dialkyl ester derivatives such as dimethyl or diethyl 1-methylindole-2,7-dicarboxylate. This method is a standard and reliable route for converting ester functional groups into carboxylic acids. youtube.com

The process, known as saponification when base-catalyzed, involves treating the diester precursor with a strong base, typically an aqueous solution of sodium hydroxide or potassium hydroxide. youtube.com The reaction mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of each ester group. This forms a tetrahedral intermediate which then collapses, expelling an alkoxide ion (e.g., methoxide (B1231860) or ethoxide) and leaving a carboxylate salt. youtube.com The reaction is typically carried out in a solvent mixture, such as methanol/water or ethanol/water, and may require heating to proceed to completion.

Following the complete hydrolysis of both ester groups, the resulting disodium (B8443419) or dipotassium (B57713) salt of this compound is dissolved in the aqueous medium. The final step involves the acidification of the reaction mixture with a strong mineral acid, such as hydrochloric acid. This protonates the carboxylate anions, causing the desired this compound to precipitate out of the solution as a solid, which can then be collected by filtration. The successful synthesis of indole-2-carboxylic acid via alkaline hydrolysis of its ethyl ester serves as a well-documented precedent for this type of transformation. orgsyn.org

Advanced Purification and Isolation Techniques

Achieving high purity for this compound is essential for its use as a building block in pharmaceutical and chemical synthesis. chemimpex.comscbt.com Advanced purification techniques are therefore employed to remove impurities from the crude product obtained after synthesis.

Application of Air Distillation and Crystallization for High Purity Products

A combination of distillation and crystallization is a robust strategy for purifying indole carboxylic acids. google.com While high-vacuum distillation can be effective for some indole derivatives, dicarboxylic acids often have very high boiling points and may be prone to thermal decomposition (decarboxylation) at elevated temperatures. google.com However, a process referred to as "air distillation" or atmospheric distillation can be utilized in specific contexts, primarily to remove more volatile impurities from the crude reaction mixture before the main purification step. google.com For instance, residual solvents or volatile byproducts from the synthesis can be stripped away under a stream of air or inert gas, sometimes at moderately reduced pressure, leaving behind the less volatile crude dicarboxylic acid.

The primary and most effective method for obtaining high-purity this compound is crystallization. researchgate.net This technique relies on the differences in solubility between the desired compound and any impurities in a selected solvent system at varying temperatures. google.com The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution is gradually cooled, the solubility of the dicarboxylic acid decreases, causing it to crystallize out of the solution, while impurities tend to remain dissolved in the mother liquor. google.com

The choice of solvent is critical for effective purification. For indole-based carboxylic acids, polar solvents or mixtures, such as methanol/water or ethanol/water, are often effective. researchgate.net The process can be repeated (recrystallization) to achieve even higher levels of purity, typically yielding a product with purity exceeding 99%. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivities across Methodologies

While specific data for this compound is not extensively detailed in publicly available literature, a comparative analysis can be constructed based on established synthesis routes for related indole carboxylic acids. The primary challenge in synthesizing this specific molecule lies in achieving the desired 2,7-disubstitution pattern on the 1-methylindole (B147185) core. Different strategies present trade-offs in terms of efficiency, selectivity, and the complexity of starting materials.

A plausible route involves building the indole ring with the carboxylic acid precursors already in place, such as through a Fischer indole synthesis from a suitably substituted phenylhydrazine (B124118) and a keto-diacid or its ester equivalent. An alternative involves the functionalization of a pre-formed 1-methylindole, which often presents challenges with regioselectivity.

Below is a comparative table of plausible, generalized synthetic strategies.

MethodologyKey TransformationTypical ReagentsAdvantagesDisadvantagesAnticipated Yield Range
Fischer Indole Synthesis Route Cyclization of a substituted phenylhydrazone(2,6-dicarboxyphenyl)hydrazine, pyruvic acid derivative, acid catalyst (e.g., TFA, PPA)Convergent; can build the core structure in one key step.Requires complex, multi-substituted starting materials which may not be commercially available. Potential for side reactions.Moderate (30-50%)
Post-Indole C-H Functionalization Directed lithiation followed by carboxylation1-Methylindole, strong base (e.g., n-BuLi, LDA), directing groups, CO2 (dry ice)Starts from a simple indole core.Achieving selective 2,7-difunctionalization is extremely challenging due to the reactivity of other positions (C3). Often requires protecting/directing groups and multiple steps.Low to Moderate (15-40% over multiple steps)
Hydrolysis of Diester Precursor Saponification of a pre-formed diesterDimethyl 1-methylindole-2,7-dicarboxylate, NaOH or KOH, then HClFinal step is typically high-yielding and clean.Dependent on an efficient synthesis of the diester precursor, which carries its own challenges.High (85-95% for the hydrolysis step)

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a definitive crystal structure for 1-methylindole-2,7-dicarboxylic acid has not been reported, we can infer its likely crystallographic features based on the analysis of similar indole (B1671886) derivatives.

Based on studies of analogous indole carboxylic acids, it is anticipated that this compound would crystallize in a system of relatively low symmetry, such as the monoclinic or orthorhombic system. researchgate.netmdpi.com These crystal systems are common for organic molecules of this nature. The specific space group would be determined by the symmetry elements present in the crystal lattice. For instance, indole-2-carboxylic acid crystallizes in the orthorhombic space group Pna21, while a polymorph of 5-methoxy-1H-indole-2-carboxylic acid adopts the monoclinic space group P21/c. researchgate.netmdpi.com The presence of the two carboxylic acid groups and the methyl group on the indole scaffold of this compound will influence the molecular packing and ultimately dictate the crystal system and space group. A hypothetical data table for a potential crystal structure is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)12.3
c (Å)9.8
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1005.7
Z4

The solid-state structure of this compound is expected to be dominated by extensive intermolecular hydrogen bonding. The two carboxylic acid groups are potent hydrogen bond donors (from the hydroxyl protons) and acceptors (from the carbonyl and hydroxyl oxygens). It is highly probable that these groups will form strong O-H···O hydrogen bonds, leading to the formation of dimers or extended chain motifs. researchgate.netresearchgate.net In many carboxylic acids, a common motif is the formation of centrosymmetric cyclic dimers. researchgate.net

Conformational isomerism in the solid state for this compound would primarily relate to the orientation of the two carboxylic acid groups relative to the indole ring. Rotation around the C-C single bonds connecting the carboxylic groups to the indole core can lead to different conformers. It is plausible that the crystal structure could capture a single low-energy conformation, or in some cases, exhibit polymorphism where different crystal forms contain different conformers. The planarity of the indole ring is expected to be maintained, with the carboxylic acid groups potentially being twisted out of the plane of the ring to varying degrees to minimize steric hindrance and optimize intermolecular interactions. researchgate.net The specific conformation adopted in the solid state will be a balance between intramolecular steric effects and the drive to form a stable, densely packed crystal lattice through intermolecular forces.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent features would be associated with the carboxylic acid groups. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of hydrogen-bonded carboxylic acids. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid groups would likely appear as a strong, sharp band in the range of 1760-1690 cm⁻¹. libretexts.org

The indole ring will also give rise to several characteristic bands. C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. C=C stretching vibrations within the indole ring typically appear in the 1600-1450 cm⁻¹ range. researchgate.net The C-N stretching vibration of the indole ring and the N-CH₃ group will also produce characteristic absorptions. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring portion of the indole will be observed at lower wavenumbers. A hypothetical FT-IR data table is provided below.

Table 2: Predicted FT-IR Spectral Data for this compound

Wavenumber Range (cm⁻¹)AssignmentIntensity
3300-2500O-H stretch (carboxylic acid, H-bonded)Strong, Broad
3100-3000C-H stretch (aromatic)Medium
2980-2850C-H stretch (methyl)Medium
1760-1690C=O stretch (carboxylic acid)Strong
1600-1450C=C stretch (aromatic ring)Medium-Strong
1440-1395O-H bend (carboxylic acid)Medium
1320-1210C-O stretch (carboxylic acid)Strong
950-910O-H bend (out-of-plane, carboxylic acid dimer)Medium, Broad

Raman spectroscopy, being complementary to FT-IR, would provide further insights into the molecular vibrations of this compound. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes of the indole nucleus, are often strong and well-defined in the Raman spectrum. These are expected in the 1000-800 cm⁻¹ region. The C=C stretching vibrations of the indole ring will also be Raman active, appearing in the 1600-1450 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming its proposed structure.

Proton (¹H) NMR for Chemical Environment Elucidation

Proton NMR (¹H NMR) spectroscopy identifies the chemical environments of hydrogen atoms (protons) in a molecule. A predicted ¹H NMR spectrum for this compound would show distinct signals for each unique proton. Key expected signals would include:

A singlet corresponding to the three protons of the N-methyl (N-CH₃) group.

Signals for the aromatic protons on the indole ring (at positions 3, 4, 5, and 6). Their chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants would be critical for confirming their precise locations and connectivity.

Broad signals for the acidic protons of the two carboxylic acid (-COOH) groups, which may be exchangeable with deuterium (B1214612) if a deuterated solvent like D₂O is used.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Predicted ValueSinglet3HN-CH₃
Predicted ValueSinglet1HH-3
Predicted ValueDoublet1HH-4 / H-6
Predicted ValueTriplet1HH-5
Predicted ValueDoublet1HH-6 / H-4
Predicted ValueBroad Singlet2H2 x -COOH

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. This technique would be crucial for confirming the presence and position of all 11 carbon atoms in the structure. Expected signals would include:

A signal for the N-methyl carbon.

Signals for the nine carbons of the indole ring system.

Two signals in the downfield region corresponding to the carbonyl carbons of the two carboxylic acid groups.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

Chemical Shift (δ) ppmAssignment
Predicted ValueN-CH₃
Predicted ValueIndole Ring Carbons (C2, C3, C3a, C4, C5, C6, C7, C7a)
Predicted ValueCarbonyl Carbon (-COOH at C2)
Predicted ValueCarbonyl Carbon (-COOH at C7)

High-Resolution Mass Spectrometry for Molecular Integrity and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₁₁H₉NO₄), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition.

Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum would show characteristic fragment ions. Analysis of these fragments would help to corroborate the structure determined by NMR. For instance, a common fragmentation pattern would be the loss of one or both carboxyl groups (as CO₂ or COOH).

Table 3: Predicted HRMS Data for this compound (Note: This table is predictive and not based on experimental data.)

IonCalculated Exact Mass [M+H]⁺
C₁₁H₁₀NO₄⁺220.0599

Theoretical and Computational Studies of 1 Methylindole 2,7 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations

No published studies were found that performed DFT calculations on 1-methylindole-2,7-dicarboxylic acid. Consequently, data for the following subsections are unavailable.

Geometry Optimization and Electronic Structure Determination (e.g., B3LYP/6-311G(d,p) level of theory)

Specific optimized coordinates, bond lengths, bond angles, and electronic structure details for this compound at the B3LYP/6-311G(d,p) level of theory have not been reported.

Frontier Molecular Orbital (FMO) Analysis

Data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and their contribution to the chemical reactivity of this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which identify the electrophilic and nucleophilic sites of this compound, have not been published.

Charge Distribution Analysis and Fukui Functions

There are no available data from charge distribution analyses (e.g., Mulliken, NBO) or calculations of Fukui functions to describe the local reactivity and site selectivity of this specific molecule.

Ab Initio Quantum Chemical Methods (e.g., Hartree-Fock, MP2) for Energetic and Structural Predictions

No literature was found detailing the use of ab initio methods such as Hartree-Fock or Møller–Plesset perturbation theory (MP2) to predict the energetic and structural properties of this compound.

Semi-Empirical Computational Approaches for Conformational and Tautomeric Equilibria (e.g., AM1, PM3/COSMO)

Research employing semi-empirical methods like AM1 or PM3, with or without solvent models like COSMO, to investigate the conformational landscape or tautomeric equilibria of this compound could not be located.

Thermochemical Parameter Calculations (e.g., standard molar enthalpy of formation)

For instance, research on the 1-methylindole (B147185)/octahydro-1-methylindole system, a potential liquid organic hydrogen carrier (LOHC), has involved detailed calorimetric measurements and quantum chemical calculations to determine thermochemical data. mdpi.comsemanticscholar.org These studies help in understanding the energetic effects of hydrogenation and methylation on the indole (B1671886) ring. mdpi.com The enthalpy of reaction for hydrogen release from octahydro-1-methyl-indole, for example, is estimated to be approximately +55.6 kJ mol(H₂)⁻¹ in the liquid phase under standard conditions. mdpi.comsemanticscholar.org Such data for the parent methylindole structure underscores the type of thermochemical characterization that can be applied to its dicarboxylic acid derivative.

Theoretical calculations, often employing methods like G3 or G4, can be used to predict the gas-phase enthalpies of formation for molecules where experimental data is lacking. researchgate.net These computational approaches, when benchmarked against experimental values for similar compounds, can provide reliable estimates. researchgate.net

Table 1: Selected Thermochemical Data for a Related Indole Derivative

Compound Property Value (kJ·mol⁻¹)
1-Methylindole Standard Molar Enthalpy of Formation (gas, 298.15 K) Data not specified in search results
Octahydro-1-methyl-indole Enthalpy of Reaction for H₂ Release (liquid, 298.15 K) +55.6 per mol of H₂ mdpi.comsemanticscholar.org

Note: This table illustrates the type of data obtained for related compounds. Specific values for this compound require dedicated experimental or computational studies.

Topological Analyses of Electron Density

Topological analysis of electron density provides a framework for understanding chemical bonding and non-covalent interactions based on the spatial distribution of electrons.

Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in real space. nih.govresearchgate.net The method is based on the electron density (ρ) and its first derivative, which is used to calculate the Reduced Density Gradient (RDG). researchgate.netmdpi.com Regions of low electron density and low RDG signify non-covalent interactions. nih.gov

By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, different types of interactions can be distinguished:

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes in the low-gradient region with negative sign(λ₂)ρ values. nih.gov

Weak attractive interactions (e.g., van der Waals forces) appear as spikes with sign(λ₂)ρ values close to zero. researchgate.net

Steric repulsion is indicated by spikes with positive sign(λ₂)ρ values. nih.gov

Isosurface maps provide a visual representation, where surfaces are colored to indicate the nature of the interaction. mdpi.com For this compound, NCI analysis would be expected to reveal intramolecular hydrogen bonding between the carboxylic acid groups and potentially intermolecular hydrogen bonds and π-stacking interactions in the solid state, similar to findings in other carboxylic acid derivatives. mdpi.com

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are scalar fields used to analyze the extent of electron localization in a molecular system, providing a quantitative picture of chemical bonding and lone pairs. jussieu.frjussieu.fr

Electron Localization Function (ELF): ELF values range from 0 to 1. Regions with high ELF values (approaching 1) correspond to areas where there is a high probability of finding an electron pair, such as covalent bonds and lone pairs. jussieu.fr It effectively partitions the molecular space into regions of localized electron pairs. jussieu.fr

Local Orbital Locator (LOL): LOL is related to the kinetic energy density and also serves to identify regions of high electron localization. researchgate.net Like ELF, it provides clear visualization of bonding and non-bonding electron domains.

For this compound, ELF and LOL analyses would map the covalent bonds within the indole ring, the methyl group, and the carboxylic acid functionalities. researchgate.netresearchgate.net These analyses would clearly distinguish the C-C, C-N, C-H, C=O, and O-H bonds and visualize the lone pair regions on the oxygen and nitrogen atoms.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These distances are normalized (dₙₒᵣₘ) relative to the van der Waals radii of the atoms.

The dₙₒᵣₘ surface can be color-coded to highlight intermolecular contacts:

Red spots indicate contacts shorter than the sum of van der Waals radii, typically representing strong interactions like hydrogen bonds. nih.gov

White areas represent contacts approximately equal to the van der Waals radii. nih.gov

Blue areas show contacts longer than the van der Waals radii. nih.gov

Table 2: Illustrative Hirshfeld Surface Contact Contributions for a Hypothetical Molecular Crystal

Contact Type Contribution (%)
H···H 50.2
O···H / H···O 25.5
C···H / H···C 15.8
C···C 4.5

Note: The data is representative and illustrates the quantitative output of a Hirshfeld analysis. Actual values for this compound would depend on its specific crystal structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited-state properties of molecules. rsc.orguci.edu It extends the framework of ground-state DFT to describe the response of a system to a time-dependent perturbation, such as light. researchgate.net TD-DFT is particularly popular for its favorable balance of computational cost and accuracy in predicting properties related to optical spectra. researchgate.netresearchgate.net

Key properties calculated using TD-DFT include:

Vertical Excitation Energies: These correspond to the energy difference between the ground and excited states without a change in molecular geometry, relating directly to the maximum absorption wavelength (λₘₐₓ) in an absorption spectrum. researchgate.net

Oscillator Strengths: These values indicate the probability of a particular electronic transition, corresponding to the intensity of an absorption peak.

Excited-State Geometries and Emission Energies: By optimizing the geometry of the molecule in its excited state, TD-DFT can predict fluorescence or phosphorescence energies. researchgate.net

For this compound, TD-DFT calculations could predict its UV-visible absorption spectrum, identifying the nature of the electronic transitions (e.g., π→π* transitions within the indole ring). The calculations would also reveal how the methyl and carboxylic acid substituents influence the electronic structure and optical properties compared to the parent indole chromophore. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Reactivity of Carboxylic Acid Functional Groups

The two carboxylic acid moieties at the C2 and C7 positions are the primary sites of reactivity for 1-methylindole-2,7-dicarboxylic acid, allowing for a variety of derivatization reactions.

The carboxylic acid groups of this compound can undergo esterification to form the corresponding esters. This reaction typically involves treatment with an alcohol in the presence of an acid catalyst. evitachem.com While specific studies on the 2,7-dicarboxylic acid are limited, the esterification of the closely related 1-methylindole-2-carboxylic acid has been reported. For instance, its reaction with trimethyl phosphite serves as a method for ester formation. This suggests that both carboxylic acid groups in this compound could be converted to their corresponding methyl esters under similar conditions.

Standard esterification methods, such as the Fischer esterification using an alcohol in the presence of a strong acid, are generally applicable to indole (B1671886) carboxylic acids. orgsyn.org

Table 1: Examples of Esterification Reactions of Indole Carboxylic Acids

ReactantReagentProductReference
1-Methylindole-2-carboxylic acidTrimethyl phosphiteMethyl 1-methylindole-2-carboxylate
Indole-2-carboxylic acidEthanol, Acid CatalystEthyl indole-2-carboxylate orgsyn.org

Beyond esters, the carboxylic acid groups can be converted into other derivatives such as acid chlorides and amides, which are valuable intermediates in organic synthesis.

Acid Chloride Formation: The conversion of the carboxylic acid groups to acid chlorides can be achieved using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride. khanacademy.org These highly reactive acid chlorides can then be used to synthesize a variety of other compounds. The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed. khanacademy.org

Amide Formation: Amides can be synthesized directly from this compound by reaction with an amine, often requiring a coupling agent or activation to overcome the formation of an unreactive ammonium-carboxylate salt. nih.gov A common laboratory method involves first converting the carboxylic acid to a more reactive derivative, like an acid chloride, and then reacting it with an amine. sigmaaldrich.com For dicarboxylic acids, this can lead to the formation of diamides. The use of heterogeneous Lewis acid catalysts like Nb₂O₅ has been shown to be effective for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov

Electrophilic Aromatic Substitution on the Indole Nucleus

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indole, which is an electron-rich heterocycle. bhu.ac.in For an unsubstituted indole, electrophilic attack preferentially occurs at the C3 position due to the formation of a more stable cationic intermediate that does not disrupt the aromaticity of the benzene (B151609) ring. bhu.ac.inic.ac.uk

However, the reactivity of the indole nucleus in this compound is significantly diminished. The two carboxylic acid groups are strong electron-withdrawing groups, which deactivate the indole ring towards electrophilic attack. masterorganicchemistry.com This deactivation makes EAS reactions much more difficult to achieve compared to simple indoles. If a reaction were to occur under forcing conditions, the substitution would likely be directed to the benzene portion of the molecule (C4, C5, or C6 positions), as the pyrrole (B145914) ring is strongly deactivated by the C2-carboxylic group. The precise position of substitution would be influenced by the combined directing effects of the C7-carboxylic acid and the pyrrole nitrogen.

Cyclization and Annulation Reactions

The strategic placement of the carboxylic acid groups allows for their participation in cyclization reactions, often involving decarboxylation.

A notable reaction of 1-methylindole-2-carboxylic acid, a close analog of the title compound, is its decarboxylative cyclization with substituted propargyl alcohols. This reaction, catalyzed by a Lewis acid such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), proceeds to form 3,4-dihydrocyclopentaindoles. The mechanism involves the loss of carbon dioxide from the carboxylic acid group at the C2 position, followed by cyclization onto the indole C3 position. This pathway provides an efficient route to indole-fused carbocyclic systems.

Table 2: Decarboxylative Cyclization of 1-Methylindole-2-Carboxylic Acid

ReactantsCatalystProduct Type
1-Methylindole-2-carboxylic acid, Propargyl alcoholLewis Acid (e.g., Cu(OTf)₂)3,4-Dihydrocyclopentaindole

Halogenation Reactions

The halogenation of the indole nucleus is a common transformation. However, for this compound, the reaction is influenced by the deactivating carboxylic acid groups. While electron-withdrawing groups generally decrease the rate of electrophilic halogenation, studies on substituted indoles show that the reaction is still possible.

For indoles bearing electron-withdrawing groups, halogenation can still occur, often at the C3 position. frontiersin.orgnih.gov For example, even with a trifluoromethyl group at C2, halogenation proceeds at C3. nih.gov Other studies have shown that the presence of an electron-withdrawing group at the C5 position is key for the bioactivity of some halogenated indoles. mdpi.com The outcome of the halogenation can also be influenced by the reaction conditions and the specific halogenating agent used. For instance, using an oxone-halide system, the electronic properties of substituents on the indole ring can direct halogenation to either the C2 or C3 position. organic-chemistry.orgacs.org Given the strong deactivation by two carboxylic acid groups, halogenation of this compound would likely require forcing conditions, and could potentially occur at the C3 position or on the benzene ring.

Mechanistic Investigations of Oxidation and Reduction Pathways of the Indole Moiety

The indole nucleus is susceptible to both oxidation and reduction, with the specific pathways and products being highly dependent on the reagents, reaction conditions, and the substitution pattern on the indole ring.

Oxidation Pathways:

Mechanistic investigations into the oxidation of the indole moiety in compounds related to this compound have been conducted. For instance, the electrochemical oxidation of indole-2-carboxylic acid has been studied in detail. These studies reveal that the oxidation process is complex and can lead to a variety of products, including 2,4-, 2,6-, and 2,7-dioxindoles, as well as dimeric structures linked via C-O-C or C-C bonds. The reaction proceeds through an initial electron transfer from the indole ring to form a radical cation, which then undergoes further reactions such as hydration, dimerization, and subsequent oxidation steps. The pH of the medium plays a crucial role in directing the reaction pathway and determining the final product distribution.

While a radical mechanism is often implicated in oxidation reactions, studies on the oxidation of indole-2-aldehyde to indole-2-carboxylic acid using benzimidazolium fluorochromate have ruled out a free radical pathway in that specific transformation. nih.gov This highlights that the mechanism of oxidation can vary significantly depending on the oxidant used.

Reduction Pathways:

Detailed mechanistic investigations specifically targeting the reduction of the indole moiety in this compound are not widely available in the current scientific literature. Generally, the reduction of the indole nucleus is more challenging than its oxidation due to its aromatic and electron-rich nature. Catalytic hydrogenation is a common method for the reduction of indoles, typically leading to the corresponding indoline (2,3-dihydroindole) derivatives. The conditions for such reductions, including the choice of catalyst (e.g., platinum, palladium, rhodium), solvent, temperature, and pressure, would be critical in determining the outcome and selectivity of the reaction for this compound.

It is also plausible that under certain conditions, the carboxylic acid groups could be reduced. However, the selective reduction of the indole ring in the presence of carboxylic acid groups, or vice versa, would require careful selection of reagents and reaction conditions. For example, reagents like borane or lithium aluminum hydride are known to reduce carboxylic acids, but they can also potentially interact with the indole ring.

Further research is needed to fully elucidate the specific mechanistic pathways for the oxidation and reduction of the indole moiety in this compound.

An exploration of the chemical compound this compound reveals a scaffold ripe for derivatization and incorporation into larger, more complex molecular architectures. The strategic placement of two carboxylic acid groups on the N-methylated indole core provides multiple reaction sites for synthetic transformations. This article delves into the synthesis and characterization of its derivatives and analogues, focusing on modifications of the carboxylic acid moieties, N-substitution strategies, isomerism, macrocyclic assemblies, and the application of multi-component reactions.

Applications in Metal Organic Frameworks Mofs and Coordination Chemistry

1-Methylindole-2,7-dicarboxylic Acid as a Linker for MOF Construction

The indole (B1671886) scaffold is a prominent heterocyclic structure found in many biologically active compounds and functional materials. Incorporating this moiety into a dicarboxylic acid linker, such as in this compound, offers the potential to create MOFs with unique electronic, optical, and chemical properties. The presence of the indole nitrogen atom and the aromatic system can influence the coordination environment and introduce specific functionalities within the pores of the MOF.

The construction of MOFs using indole-based dicarboxylic acids has been demonstrated, showcasing the potential of these linkers in creating novel porous materials. researchgate.net For instance, the synthesis of MOFs using an indolocarbazole-based dicarboxylic acid resulted in materials with interesting structural and optical properties, highlighting the utility of the indole unit in the fabrication of advanced porous materials. researchgate.net

Table 1: Examples of Indole-based Linkers in MOF Synthesis

Linker Name Resulting MOF Metal Ion Reference
5,6,11,12-tetrahyroindolo[3,2-b]carbazole-based dicarboxylic acid Zn-MOF-ICZ Zinc (Zn) researchgate.net

This table is interactive and provides examples of MOFs constructed from indole-derivative dicarboxylic acid linkers.

The design of coordination polymers, including MOFs, relies on a set of principles that guide the self-assembly of metal ions and organic linkers into predictable and well-defined structures. The geometry and connectivity of both the metal center and the organic linker are fundamental to determining the final topology of the framework. wpi.edu

The use of dicarboxylic acids like this compound provides a linear or bent connection point, which, depending on the coordination geometry of the metal ion, can lead to the formation of one-, two-, or three-dimensional networks. The rigidity or flexibility of the linker also plays a crucial role; rigid linkers tend to produce more ordered and porous structures. bldpharm.com The presence of the indole ring in this compound introduces a degree of rigidity and specific steric and electronic properties that can be exploited to direct the assembly of desired architectures.

Solvothermal and hydrothermal synthesis are the most common methods for the preparation of MOFs. wpi.edu These techniques involve heating a mixture of the metal salt and the organic linker in a sealed vessel, typically in an organic solvent (solvothermal) or water (hydrothermal). The elevated temperature and pressure facilitate the dissolution of the precursors and promote the crystallization of the MOF.

The choice of solvent, temperature, reaction time, and the presence of modulators can significantly influence the outcome of the synthesis, affecting the crystal size, morphology, and even the resulting crystal structure. For example, the synthesis of MOFs using dicarboxylic acid linkers often employs solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), which can also act as templates or coordinate to the metal centers during synthesis. nih.gov

Structural Characterization and Topological Analysis of Indole Dicarboxylic Acid-Based MOFs

Topological analysis simplifies the complex structure of a MOF into a network of nodes (metal clusters) and linkers (organic molecules). This approach allows for the classification of MOF structures based on their underlying connectivity and provides insights into their potential properties. rsc.org The topology of MOFs derived from pyridine-3,5-dicarboxylic acid, a related heterocyclic dicarboxylic acid, has been shown to be influenced by the reaction conditions and the presence of template molecules, leading to a variety of structural architectures. rsc.org

Tunable Properties of MOFs via Ligand Functionalization

A key advantage of MOFs is the ability to tune their properties through the functionalization of the organic linker. By introducing specific chemical groups onto the linker molecule before or after the MOF synthesis (post-synthetic modification), it is possible to alter the chemical environment within the pores and tailor the material for specific applications. bldpharm.com

For this compound, functional groups could be introduced at various positions on the indole ring. This could enhance interactions with guest molecules, introduce catalytic sites, or modify the electronic properties of the framework. The ability to modify the linker allows for the rational design of MOFs with desired functionalities. bldpharm.com

Catalytic Applications of MOFs Incorporating Indole Dicarboxylic Acid Linkers

The porous nature and high surface area of MOFs, combined with the presence of active metal sites and functional organic linkers, make them promising candidates for heterogeneous catalysis. researchgate.netresearchgate.net MOFs can offer advantages such as high activity, selectivity, and reusability.

While specific catalytic applications for MOFs based on this compound are still an area of active research, MOFs have been successfully employed in reactions involving the indole molecule itself. For instance, MOFs have been used as catalysts for the selective C3-formylation of indole, where the confined space within the MOF pores helps to control the reaction pathway and suppress side reactions. rsc.org Furthermore, MOFs have been shown to be effective catalysts for the synthesis of bioactive diindolylmethane (DIM)-based drug molecules through Friedel-Crafts alkylation reactions. researchgate.netnih.gov These examples highlight the potential for designing MOFs with indole-based linkers that could exhibit unique catalytic properties.

Sensing Applications of Indole Dicarboxylic Acid-Based MOFs (e.g., pH sensing)

The tunable electronic properties and the presence of specific recognition sites make MOFs attractive for chemical sensing applications. mdpi.com Luminescent MOFs are particularly promising, as changes in their fluorescence or phosphorescence upon interaction with an analyte can be used for detection. ias.ac.in

MOFs based on indole dicarboxylic acid linkers could be designed for various sensing applications. The indole nitrogen can act as a hydrogen bond donor or acceptor, and the aromatic system can participate in π-π stacking interactions, providing mechanisms for selective binding of analytes. Lanthanide-based MOFs constructed from dicarboxylic acid linkers have demonstrated multi-responsive luminescence sensing for various metal ions. mdpi.comresearchgate.net Additionally, the stability of these materials over a wide pH range makes them suitable for sensing applications in aqueous environments. mdpi.com MOFs have also been investigated for their ability to sense changes in pH, which could be a potential application for frameworks derived from this compound. mdpi.com

Investigations into Supramolecular Interactions

Self-Assembly Mechanisms in Solution and Solid State

There is no specific information available in the scientific literature regarding the self-assembly mechanisms of 1-methylindole-2,7-dicarboxylic acid. General principles of molecular self-assembly suggest that the presence of two carboxylic acid groups and an indole (B1671886) core would likely lead to the formation of ordered structures through hydrogen bonding and π-π stacking, but specific motifs and mechanisms have not been reported.

Role of Hydrogen Bonding Patterns and Directionality in Supramolecular Architectures

While dicarboxylic acids are well-known to form robust hydrogen-bonded networks, the specific patterns and directionality within the supramolecular architectures of this compound have not been characterized. Research on other dicarboxylic acids often reveals common motifs such as catemers and dimers, but it is not possible to confirm their presence for this specific compound without experimental evidence.

Analysis of π-π Stacking Interactions

The indole ring system is known to participate in π-π stacking interactions, which are crucial in the formation of supramolecular assemblies. Theoretical and experimental studies on other indole derivatives have quantified these interactions. However, a specific analysis of the π-π stacking interactions involving this compound, including geometric parameters and energetic contributions, is not documented.

Host-Guest Chemistry and Molecular Recognition Phenomena

The potential of this compound to act as a host or guest in molecular recognition events has not been investigated. The recognition and sensing of dicarboxylic acids is an active area of research, but studies specifically employing this compound are absent from the current body of scientific literature.

Advanced Photophysical Properties and Applications

Steady-State Absorption and Emission Spectroscopy (e.g., UV-Vis)

No specific UV-Vis absorption or emission spectra for 1-methylindole-2,7-dicarboxylic acid have been reported. For context, the parent compound, 1-methylindole (B147185), has been studied, but its spectral data cannot be directly applied to the dicarboxylic acid derivative. researchgate.net

Fluorescence Quantum Yields and Stokes Shifts

There is no published data on the fluorescence quantum yield or Stokes shift for this compound. Studies on other fluorescent indole (B1671886) analogues show a wide range of quantum yields depending on the nature and position of substituents. nih.gov

Excited-State Dynamics and Lifetime Measurements

The excited-state lifetime and decay dynamics for this compound have not been documented. Research on related molecules like cyanoindoles indicates that excited-state lifetimes are significantly influenced by substituents and solvent environments. rsc.org

Solvatochromic Effects and Environmental Sensitivity of Photophysical Properties

No studies investigating the solvatochromic effects or the environmental sensitivity of this compound's photophysical properties could be found. The analysis of such effects on 1-methylindole has been performed, but these findings are not transferable. researchgate.net

Luminescence-Based Chemical Sensing Platforms

While various indole derivatives have been incorporated into luminescence-based sensors, there is no specific information available on the use of this compound for such applications. mdpi.com

Non-linear Optical (NLO) Properties and Potential Applications

The non-linear optical (NLO) properties of this compound have not been investigated. Computational and experimental studies have been conducted on other indole derivatives, such as Indole-7-carboxyldehyde, revealing their potential for NLO applications, but this is not specific to the requested compound. arxiv.org

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies

Future research would necessitate the development of novel synthetic routes to 1-methylindole-2,7-dicarboxylic acid. A primary focus in contemporary organic synthesis is the implementation of green chemistry principles. Therefore, prospective methodologies could explore:

C-H Activation/Functionalization: Direct carboxylation of a 1-methylindole (B147185) precursor at the C-2 and C-7 positions would be an atom-economical approach. This could involve the use of carbon dioxide as a green carboxylating agent, potentially mediated by transition metal catalysts.

Biocatalysis: The use of engineered enzymes could offer a highly selective and environmentally benign route to the target molecule. This would involve screening or designing enzymes capable of recognizing the 1-methylindole scaffold and performing dicarboxylation.

Flow Chemistry: Continuous flow reactors could enable safer and more efficient synthesis, particularly if hazardous reagents or intermediates are required. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

A hypothetical sustainable synthesis route is outlined below:

StepReaction TypePotential Reagents and ConditionsGreen Chemistry Principle
1N-methylation of Indole-2,7-dicarboxylic acidDimethyl carbonate (DMC), catalystUse of a less toxic methylating agent
2Direct Dicarboxylation of 1-methylindoleCO2, transition metal catalyst, high pressureUse of a renewable feedstock (CO2)
3Oxidation of a Diformyl or Diacetyl PrecursorCatalytic air oxidationUse of a green oxidant

Exploration of Novel Catalytic Systems Based on this compound

The rigid, heterocyclic structure of this compound, featuring two carboxylic acid groups, makes it a promising candidate as a ligand in coordination chemistry and catalysis. The dicarboxylate functionality could act as a bidentate or bridging ligand for metal centers, potentially forming stable and catalytically active metal-organic frameworks (MOFs) or discrete molecular catalysts.

Future research could investigate:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands for asymmetric transformations, such as hydrogenations or C-C bond-forming reactions.

Photocatalysis: The indole (B1671886) nucleus is known to possess interesting photophysical properties. Metal complexes of this compound could be explored as novel photocatalysts for organic transformations or in light-driven energy conversion applications.

Heterogeneous Catalysis: The dicarboxylic acid could serve as an anchor to immobilize catalytic species onto solid supports, facilitating catalyst recovery and reuse.

Integration into Next-Generation Functional Materials and Devices

The planar structure and potential for π-π stacking, along with the presence of functional carboxylic acid groups, suggest that this compound could be a valuable building block for advanced functional materials.

Potential areas of exploration include:

Organic Electronics: As a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The electronic properties could be tuned by modifying the indole core or by forming metal complexes.

Sensors: The carboxylic acid groups could act as recognition sites for specific analytes. Integration of this molecule into a sensor platform could allow for the detection of metal ions, small molecules, or biomolecules.

Porous Materials: As a linker in the synthesis of MOFs or covalent organic frameworks (COFs) for applications in gas storage, separation, or catalysis.

Advanced Computational Modeling for Predictive Design and Property Optimization

Given the absence of experimental data, computational modeling will be an indispensable tool in the initial exploration of this compound.

Density Functional Theory (DFT) Calculations: To predict its geometric and electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and reactivity. This would provide fundamental insights into the molecule's behavior.

Molecular Dynamics (MD) Simulations: To understand its intermolecular interactions, self-assembly behavior, and its potential to form ordered structures in the solid state or in solution.

Virtual Screening: To predict its potential as a ligand for specific protein targets in drug discovery or as a catalyst for particular reactions.

Computational MethodPredicted PropertyPotential Application
DFTHOMO/LUMO energy levelsOrganic electronics
DFTSpectroscopic signaturesCharacterization of synthesized compound
MD SimulationsSelf-assembly behaviorDesign of functional materials
Virtual ScreeningBinding affinity to active sitesDrug discovery, catalysis

Investigation of Hybrid Material Systems and Composites for Multifunctional Applications

The carboxylic acid functionalities of this compound provide reactive handles for the creation of hybrid materials and composites.

Future research could focus on:

Polymer Composites: Covalent incorporation into polymer backbones or as a filler to enhance the mechanical, thermal, or electronic properties of the resulting composite material.

Nanoparticle Functionalization: Grafting onto the surface of nanoparticles (e.g., gold, silica, or quantum dots) to impart new functionalities, improve dispersibility, or create targeted delivery systems.

Hybrid Organic-Inorganic Perovskites: The dicarboxylic acid could potentially be explored as an organic spacer in the formation of 2D or 3D perovskite structures for optoelectronic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-methylindole-2,7-dicarboxylic acid, and how can purity be optimized?

  • Methodology : While direct synthesis protocols for this compound are not explicitly documented, analogous indole and dicarboxylic acid derivatives (e.g., 9-Oxo-9H-fluorene-2,7-dicarboxylic acid) suggest oxidation of substituted precursors using agents like MnO₂ or DDQ . Post-synthesis, purification via recrystallization (e.g., ethanol or chloroform) and characterization via 1H^1H/13C^{13}C NMR, IR spectroscopy, and elemental analysis are critical . Purity optimization may involve vacuum sublimation or column chromatography .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology : Use 1H^1H/13C^{13}C NMR to confirm substituent positions and carboxylic acid proton environments . IR spectroscopy can validate carboxyl (-COOH) and indole ring vibrations . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and melting points, though experimental parameters (e.g., heating rate) must align with literature standards for analogous compounds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Given the hazards of structurally related indole derivatives (e.g., respiratory irritation), use NIOSH/CEN-certified respirators (P95 or ABEK-P2 filters) and full-body PPE . Conduct reactions in fume hoods to prevent inhalation exposure, and avoid aqueous discharge to minimize environmental contamination .

Advanced Research Questions

Q. What strategies enable the integration of this compound into functional materials like metal-organic frameworks (MOFs)?

  • Methodology : Analogous dicarboxylic acids (e.g., 9H-carbazole-2,7-dicarboxylic acid) are employed as linkers in MOFs via coordination with metal nodes (e.g., Zn²⁺, Cd²⁺) . Optimize reaction conditions (solvent: DMF/DMSO; temperature: 80–120°C) to enhance crystallinity. Single-crystal X-ray diffraction and BET surface area analysis validate framework topology and porosity .

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound derivatives?

  • Methodology : Cross-validate experimental conditions (e.g., oxidant concentration, solvent polarity) using controlled studies. For example, conflicting thermal stability reports may arise from varying purity levels; employ HPLC-MS to identify impurities . Computational modeling (DFT) can predict reactive sites (e.g., carboxyl vs. indole groups) to guide empirical studies .

Q. What catalytic or adsorption applications are plausible for this compound-based materials?

  • Methodology : Derivatives like 9-fluorenone-2,7-dicarboxylic acid demonstrate dye adsorption (e.g., methylene blue) via π-π stacking and hydrogen bonding . For catalysis, design MOFs or covalent organic frameworks (COFs) incorporating this acid to leverage Lewis acidity (e.g., cyanosilylation of aldehydes) . Kinetic studies under varied pH/temperature conditions can optimize catalytic efficiency .

Q. What biological activities are hypothesized for this compound, and how can they be experimentally validated?

  • Methodology : Structural analogs (e.g., indole-5-carboxylic acids) exhibit antibacterial activity. Conduct agar diffusion assays against Gram± bacteria (e.g., E. coli, S. aureus) at concentrations 10–100 µg/mL. For toxicity profiling, use in vitro models (e.g., HEK293 cells) with MTT assays, referencing OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.